3-(3-Fluorophenyl)-2-hydroxypropanenitrile
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Overview
Description
Benzenepropanenitrile, 3-fluoro-alpha-hydroxy-: is an organic compound with the molecular formula C9H8FNO It is characterized by the presence of a benzene ring, a nitrile group, and a fluorine atom attached to the alpha position of the hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by the addition of a fluorine source. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Benzenepropanenitrile, 3-fluoro-alpha-hydroxy-.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. The hydroxy group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.
Comparison with Similar Compounds
Benzenepropanenitrile: Lacks the fluorine and hydroxy groups, resulting in different chemical properties.
3-Fluorobenzonitrile: Contains a fluorine atom on the benzene ring but lacks the hydroxy group.
Alpha-hydroxybenzenepropanenitrile: Contains a hydroxy group but lacks the fluorine atom.
Uniqueness: Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- is unique due to the presence of both the fluorine and hydroxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
458528-62-6 |
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Molecular Formula |
C9H8FNO |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5H2 |
InChI Key |
BJHJVPFVFRWWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C#N)O |
Origin of Product |
United States |
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